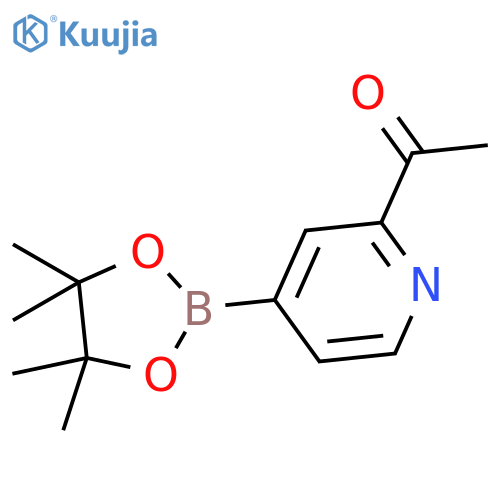

Cas no 741709-58-0 (2-Acetylpyridine-4-boronic acid pinacol ester)

741709-58-0 structure

商品名:2-Acetylpyridine-4-boronic acid pinacol ester

CAS番号:741709-58-0

MF:C13H18BNO3

メガワット:247.097923755646

MDL:MFCD09952047

CID:560289

2-Acetylpyridine-4-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone

- 2-Acetylpyridine-4-boronic acid pinacol ester

- Ethanone,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-

-

- MDL: MFCD09952047

- インチ: InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3

- InChIKey: DYRIBTLLHRHBGE-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=NC=CC(=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 247.13800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- PSA: 48.42000

- LogP: 1.58340

2-Acetylpyridine-4-boronic acid pinacol ester セキュリティ情報

2-Acetylpyridine-4-boronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetylpyridine-4-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134030-5g |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |

741709-58-0 | 98% | 5g |

$772 | 2023-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61580-250mg |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |

741709-58-0 | - | 250mg |

¥948.0 | 2023-09-06 | |

| Chemenu | CM134030-250mg |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |

741709-58-0 | 98% | 250mg |

$73 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T15294-5g |

2-Acetylpyridine-4-boronic acid pinacol ester |

741709-58-0 | 98% | 5g |

21662.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD434-50mg |

2-Acetylpyridine-4-boronic acid pinacol ester |

741709-58-0 | 98% | 50mg |

198.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD434-1g |

2-Acetylpyridine-4-boronic acid pinacol ester |

741709-58-0 | 98% | 1g |

1762.0CNY | 2021-08-04 | |

| Chemenu | CM134030-1g |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |

741709-58-0 | 98% | 1g |

$182 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T15294-1g |

2-Acetylpyridine-4-boronic acid pinacol ester |

741709-58-0 | 98% | 1g |

6930.0CNY | 2021-08-03 | |

| Chemenu | CM134030-250mg |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone |

741709-58-0 | 98% | 250mg |

$77 | 2023-02-18 | |

| TRC | A188308-50mg |

2-Acetylpyridine-4-boronic acid pinacol ester |

741709-58-0 | 50mg |

$ 87.00 | 2023-04-19 |

2-Acetylpyridine-4-boronic acid pinacol ester 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

741709-58-0 (2-Acetylpyridine-4-boronic acid pinacol ester) 関連製品

- 741709-59-1(1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:741709-58-0)2-Acetylpyridine-4-boronic acid pinacol ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):180.0/721.0